SDM-25N HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SDM-25N hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of SDM-25N hydrochloride typically involves large-scale organic synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SDM-25N hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the structure.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
SDM-25N hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored as a potential therapeutic agent for its δ-opioid receptor antagonistic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
SDM-25N hydrochloride exerts its effects primarily through antagonism of the δ-opioid receptor. It binds to the receptor, inhibiting its activation and subsequent signaling pathways. Additionally, SDM-25N hydrochloride has been shown to inhibit the replication of the dengue virus by targeting the viral NS4B protein, thereby restricting genomic RNA replication .
Comparison with Similar Compounds
Similar Compounds
Naltrindole: Another δ-opioid receptor antagonist, but less selective compared to SDM-25N hydrochloride.
BNTX: A selective δ-opioid receptor antagonist with different structural features.
ICI 174,864: A non-peptide δ-opioid receptor antagonist with distinct pharmacological properties.
Uniqueness
SDM-25N hydrochloride stands out due to its high selectivity for the δ-opioid receptor and its additional antiviral properties, particularly against the dengue virus .
Properties
Molecular Formula |
C26H27ClN2O3 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22;/h3-8,20,24,27,29-30H,1,9-13H2,2H3;1H/t20-,24+,25+,26-;/m1./s1 |
InChI Key |
QLLCUVACGPLGAX-IDRHMUJXSA-N |
Isomeric SMILES |
CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl |
Canonical SMILES |
CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl |
Origin of Product |
United States |
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